1-Boc-3-(3-chlorophenyl)pyrrolidine

Anticonvulsant Ion Channels Structure-Activity Relationship

1-Boc-3-(3-chlorophenyl)pyrrolidine (CAS 1207183-65-0) is a protected pyrrolidine building block featuring a meta-chlorophenyl substituent at C3 and a tert-butyloxycarbonyl (Boc) group on nitrogen. With a molecular weight of 281.78 g/mol, it serves as a versatile intermediate for incorporating conformational constraint and halogen-directed interactions into lead molecules.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
Cat. No. B13670727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3-chlorophenyl)pyrrolidine
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
InChIKeyBWTXNIRVBTYURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(3-chlorophenyl)pyrrolidine: A Key Meta-Chlorinated Building Block for CNS and Anti-Infective Discovery


1-Boc-3-(3-chlorophenyl)pyrrolidine (CAS 1207183-65-0) is a protected pyrrolidine building block featuring a meta-chlorophenyl substituent at C3 and a tert-butyloxycarbonyl (Boc) group on nitrogen. With a molecular weight of 281.78 g/mol, it serves as a versatile intermediate for incorporating conformational constraint and halogen-directed interactions into lead molecules . The meta-chloro positioning differentiates its electronic and steric profile from ortho- and para-substituted analogs, influencing downstream pharmacological properties when deprotected and further elaborated in medicinal chemistry programs [1].

Why 1-Boc-3-(3-chlorophenyl)pyrrolidine Cannot Be Simply Replaced by Its Isomers or Unprotected Analogs


Substituting 1-Boc-3-(3-chlorophenyl)pyrrolidine with closely related analogs such as the 2-chlorophenyl, 4-chlorophenyl, or unprotected 3-(3-chlorophenyl)pyrrolidine introduces critical risks in multistep syntheses and biological outcomes. The Boc protecting group is essential for orthogonal reactivity during metal-catalyzed couplings or organometallic additions; its premature removal exposes the basic pyrrolidine nitrogen, which can poison catalysts, alter chemoselectivity, and compromise downstream yields [1]. Furthermore, the chlorine substitution position profoundly alters the scaffold's pharmacodynamic profile. In a direct comparison of anticonvulsant pyrrolidine-2,5-diones synthesized from these building blocks, the 2-chlorophenyl derivative exhibited a 3-fold more beneficial ED₅₀ (68.30 mg/kg MES) than the reference drug valproic acid, while the 3-chlorophenyl derivative showed a fundamentally different selectivity profile (highlighted below), demonstrating that positional isomer selection is non-trivial for target engagement [2].

1-Boc-3-(3-chlorophenyl)pyrrolidine: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Impact on Anticonvulsant Efficacy: 3-Cl vs. 2-Cl Substitution in Derived Diones

When elaborated into pyrrolidine-2,5-dione-acetamide derivatives, the 3-chlorophenyl isomer (derived from the target compound scaffold) exhibits a distinct anticonvulsant efficacy and target engagement profile compared to the 2-chlorophenyl isomer. The most potent 2-chlorophenyl analog (Compound 6) achieved an ED₅₀ of 68.30 mg/kg in the MES test, outperforming valproic acid by 3-fold. In contrast, the most active 3-chlorophenyl analog (Compound 19) demonstrated selective efficacy in the 6 Hz psychomotor seizure model (ED₅₀ 124.93 mg/kg) rather than the classical MES model, indicating a divergence in therapeutic indication potential directly attributable to the chlorine positional isomerism [1].

Anticonvulsant Ion Channels Structure-Activity Relationship

Differential Ion Channel Binding Profiles Between 3-Chlorophenyl and 2-Chlorophenyl Pyrrolidine-Diones

At 100 µM concentration, the 3-chlorophenyl derivative (Compound 19) showed 73.1% inhibition of the voltage-sensitive Na⁺ channel (site 2), significantly higher than its weak 35.5% inhibition of the L-type Ca²⁺ channel. This profile differs from the 2-chlorophenyl lead, which demonstrated balanced activity at both channels and was proposed to act via a dual sodium–calcium channel mechanism [1].

Ion Channel Modulation Pain Epilepsy

Meta-Chlorophenyl Pyrrolidine Utility in Antibacterial 1,2,4-Triazine Synthesis vs. Unsubstituted Phenyl Analogs

3-(3-Chlorophenyl)pyrrolidine—the immediate synthetic precursor of the target compound—is specifically employed as a reactant in constructing 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, which exhibit dual antibacterial activity and inorganic pyrophosphatase inhibition. The meta-chlorine enhances both the electronic properties for triazine coupling and the biological target engagement compared to the unsubstituted phenyl analog [1].

Antibacterial Inorganic Pyrophosphatase Inhibition Triazine Synthesis

Orthogonal Protecting Group Strategy: Boc-Protected Pyrrolidine vs. Free Amine in Multistep Synthesis

The N-Boc protecting group on 1-Boc-3-(3-chlorophenyl)pyrrolidine enables high-yielding asymmetric transformations that are inaccessible with the free amine. In stereoselective N-Boc-pyrrolidine syntheses, the Boc group facilitates sparteine-mediated asymmetric deprotonation-cyclization, achieving enantiomeric excesses of 93–96% for analogous 2-aryl systems, whereas unprotected pyrrolidines undergo significant racemization and side reactions under these strongly basic conditions [1].

Synthetic Methodology Asymmetric Synthesis Protecting Group Strategy

Optimal Procurement and Research Application Scenarios for 1-Boc-3-(3-chlorophenyl)pyrrolidine


Development of Selective Sodium Channel Modulators for Pharmacoresistant Epilepsy

Based on the 6 Hz psychomotor seizure selectivity observed for the 3-chlorophenyl dione derivatives (ED₅₀ 124.93 mg/kg, Compound 19), medicinal chemists targeting pharmacoresistant epilepsy should select 1-Boc-3-(3-chlorophenyl)pyrrolidine as the advanced intermediate for their lead series. The Boc-protected building block enables efficient parallel synthesis of amide libraries after deprotection, while the meta-chloro substitution confers the sodium channel bias (73.1% inhibition at site 2) evident in the ion channel profiling [1]. Procuring the compound in its Boc-protected form eliminates orthogonal protection challenges during subsequent diversification steps.

Hit-to-Lead Optimization of M. tuberculosis Inorganic Pyrophosphatase Inhibitors

Research groups developing non-traditional antibacterial agents targeting M. tuberculosis inorganic pyrophosphatase should procure this building block to construct 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. The 3-chlorophenyl-pyrrolidine moiety delivers sub-micromolar enzyme inhibition (IC₅₀ 0.038–0.053 µM), a potency level not achievable with unsubstituted phenyl analogs [1]. The Boc group remains intact during triazine coupling conditions, allowing late-stage deprotection for final diversification if needed.

Asymmetric Synthesis of Chiral 3-Arylpyrrolidine Cores for CNS Drug Discovery

When asymmetric synthesis is required, 1-Boc-3-(3-chlorophenyl)pyrrolidine provides the ideal substrate for chiral resolution or asymmetric deprotonation strategies. The pre-installed Boc group is essential for maintaining enantiomeric integrity (class-level ee >93% in related N-Boc-pyrrolidine syntheses), whereas the free amine leads to racemization and synthetic failure [1]. This scenario applies to projects developing enantiopure N-alkylated or N-acylated derivatives where stereochemistry at the pyrrolidine 3-position is critical for target engagement.

Comparative SAR Studies of Chlorophenyl Positional Isomers in CNS Target Panels

For laboratories conducting systematic structure–activity relationship explorations across chlorine substitution patterns, parallel procurement of 1-Boc-3-(3-chlorophenyl)pyrrolidine alongside its 2-chlorophenyl and 4-chlorophenyl analogs enables matched-pair analysis. The differential anticonvulsant model selectivity (MES-dominant for 2-Cl vs. 6 Hz-selective for 3-Cl) and divergent ion channel profiles provide critical data points for understanding pharmacophoric requirements of novel neurological targets [1]. The Boc-protected forms ensure identical synthetic handling across the series, eliminating confounding variables from protecting group differences.

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